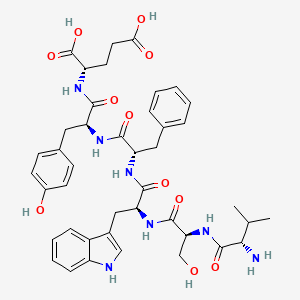

L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid

Description

L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid is a complex polypeptide compound composed of multiple amino acid residues linked by peptide bonds. This compound is significant in various biochemical and pharmaceutical applications due to its intricate structure and functional properties.

Properties

CAS No. |

824959-34-4 |

|---|---|

Molecular Formula |

C42H51N7O11 |

Molecular Weight |

829.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C42H51N7O11/c1-23(2)36(43)41(58)49-34(22-50)40(57)48-33(20-26-21-44-29-11-7-6-10-28(26)29)39(56)47-31(18-24-8-4-3-5-9-24)38(55)46-32(19-25-12-14-27(51)15-13-25)37(54)45-30(42(59)60)16-17-35(52)53/h3-15,21,23,30-34,36,44,50-51H,16-20,22,43H2,1-2H3,(H,45,54)(H,46,55)(H,47,56)(H,48,57)(H,49,58)(H,52,53)(H,59,60)/t30-,31-,32-,33-,34-,36-/m0/s1 |

InChI Key |

NZRSIUHSVINYGD-PITCCTKHSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)O)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid can be achieved through both biological and chemical synthesis methods.

-

Biological Synthesis: : This method includes fermentation, enzyme catalysis, and genetic recombination. Fermentation is widely used due to its cost-effectiveness and scalability. By controlling the growth conditions of microorganisms and the composition of the culture medium, precursor molecules containing the target polypeptide fragments can be efficiently produced. These precursor molecules are then combined with side-chain amino acid residues through chemical synthesis to form the complete compound .

-

Chemical Synthesis: : This involves solid-phase and liquid-phase synthesis methods. Solid-phase synthesis is particularly advantageous for preparing polypeptides containing non-natural amino acids or complex modified structures .

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, stabilizing the polypeptide structure.

Reduction: This reaction can break disulfide bonds, leading to changes in the polypeptide’s conformation.

Substitution: This reaction involves the replacement of specific amino acid residues with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Various amino acid derivatives under controlled pH and temperature conditions.

Major Products

Scientific Research Applications

L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.

Industry: Utilized in the production of peptide-based drugs and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. As a receptor agonist, it binds to glucagon-like peptide-1 (GLP-1) receptors, stimulating insulin secretion, inhibiting glucose production, and increasing GLP-1 levels. This results in effective blood glucose control and weight reduction .

Comparison with Similar Compounds

Similar Compounds

Semaglutide: Another GLP-1 receptor agonist used for treating type 2 diabetes.

Liraglutide: A GLP-1 receptor agonist with similar therapeutic applications.

Uniqueness

L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid is unique due to its specific amino acid sequence and the resulting structural and functional properties. Its ability to interact with GLP-1 receptors and its potential therapeutic effects make it a valuable compound in both research and clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.